3-(3-fluorophenoxy)benzonitrile
Description
3-(3-Fluorophenoxy)benzonitrile is a benzonitrile derivative featuring a fluorophenoxy substituent at the meta position of the nitrile-bearing aromatic ring. This compound belongs to a class of aromatic nitriles known for their versatility in medicinal chemistry and materials science. The fluorine atom and phenoxy group contribute to its electronic and steric properties, influencing reactivity, solubility, and biological interactions.
Properties
CAS No. |
849811-45-6 |
|---|---|
Molecular Formula |
C13H8FNO |
Molecular Weight |
213.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 3-(3-fluorophenoxy)benzonitrile is through the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions typically include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(3-fluorophenoxy)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted phenoxybenzonitriles
Scientific Research Applications
3-(3-fluorophenoxy)benzonitrile is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-fluorophenoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The benzonitrile core is a common scaffold in bioactive molecules. Key analogs and their substituent-driven properties are summarized below:
Table 1: Structural Comparison of Benzonitrile Derivatives
Key Observations :
- Electron-withdrawing groups (e.g., -F, -CF₃, -Cl) increase electrophilicity of the nitrile group, influencing reactivity and metabolic stability .
- Phenoxy vs. alkyl chains: Aromatic substituents like phenoxy favor π-π stacking in protein binding, while alkyl chains (e.g., propanenitrile in ) may improve membrane permeability.
Table 2: Physicochemical Properties
Key Observations :
- Fluorine substitution generally increases LogP and reduces aqueous solubility compared to non-fluorinated analogs.
- Steric bulk (e.g., trifluoromethyl in 5FB) further decreases solubility but enhances binding specificity .
Antimicrobial Activity:
- 3-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile showed MICs of 25–100 μM against Candida tropicalis and Saccharomyces kudriavzevii .
- The fluorophenoxy group in the target compound may enhance antifungal activity via membrane interaction, though direct data are lacking.
Antiviral Activity:
- Compound 5 (SARS-CoV-2 Mpro inhibitor) features chloro and propoxy groups, achieving IC₅₀ values in the nanomolar range . Fluorophenoxy substituents might similarly inhibit viral proteases through halogen bonding.
Enzyme Interactions:
- Nitrilase from Rhodococcus rhodochrous J1 hydrolyzes aromatic nitriles (e.g., 3-chlorobenzonitrile) to carboxylic acids . The target compound’s fluorophenoxy group may slow enzymatic degradation due to steric hindrance.
Stability and Degradation
- Benzonitrile degradation: Cupriavidus strains metabolize benzonitrile via nitrilase pathways . Fluorinated analogs like this compound may resist degradation, increasing environmental persistence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
